molecular formula C9H18ClNO B1472211 4-Allyloxy-4-methylpiperidine hydrochloride CAS No. 1567215-29-5

4-Allyloxy-4-methylpiperidine hydrochloride

Cat. No. B1472211
CAS RN: 1567215-29-5
M. Wt: 191.7 g/mol
InChI Key: GKMRGFYHPWRUPG-UHFFFAOYSA-N
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Description

4-Allyloxy-4-methylpiperidine hydrochloride (4-AMPH) is an analog of the amphetamine class of drugs and has been studied extensively for its potential therapeutic applications. 4-AMPH is a synthetic compound that acts as a stimulant, a monoamine reuptake inhibitor, and a vasopressin receptor agonist. It is a chiral compound with enantiomers that have different pharmacological activities. 4-AMPH is used in laboratory experiments to study its pharmacological effects, as well as its potential therapeutic applications.

Scientific Research Applications

4-Allyloxy-4-methylpiperidine hydrochloride has been used in scientific research to study its pharmacological effects and potential therapeutic applications. It has been studied as a potential treatment for Attention Deficit Hyperactivity Disorder (ADHD) and as an antidepressant. It has also been studied for its effects on the cardiovascular system, as well as its effects on learning and memory.

Mechanism of Action

4-Allyloxy-4-methylpiperidine hydrochloride works by blocking the reuptake of monoamines, such as dopamine and norepinephrine, in the brain. This increases the levels of these neurotransmitters, which leads to increased alertness and focus. 4-Allyloxy-4-methylpiperidine hydrochloride also stimulates the release of vasopressin, which is a hormone that plays a role in regulating blood pressure and fluid balance.
Biochemical and Physiological Effects
4-Allyloxy-4-methylpiperidine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase alertness and focus, as well as reduce fatigue and improve mood. It has also been shown to increase heart rate and blood pressure, as well as increase respiration rate and body temperature.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Allyloxy-4-methylpiperidine hydrochloride in laboratory experiments is that it is a potent and selective monoamine reuptake inhibitor. This makes it useful for studying the effects of monoamines on behavior and physiology. The main limitation of using 4-Allyloxy-4-methylpiperidine hydrochloride in laboratory experiments is that it is not approved for clinical use, so its safety and efficacy in humans is not known.

Future Directions

There are a number of potential future directions for research on 4-Allyloxy-4-methylpiperidine hydrochloride. These include further studies on its pharmacological effects, its potential therapeutic applications, and its effects on the cardiovascular system. Other potential future directions include studies on its effects on learning and memory, its effects on the endocrine system, and its potential interactions with other drugs.

properties

IUPAC Name

4-methyl-4-prop-2-enoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-3-8-11-9(2)4-6-10-7-5-9;/h3,10H,1,4-8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMRGFYHPWRUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)OCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate (3.10 g, 12.1 mmol) and 4N HCl/dioxane (15 mL, 60.0 mmol) was stirred at rt for 3 h. It was then concentrated in vacuum to obtain 2.2 g (95%) of 4-(allyloxy)-4-methylpiperidine hydrochloride as a light brown solid. 1H NMR (500 MHz, CD3OD) δ 6.02-5.92 (m, 1H), 5.33 (dd, J=17.2, 1.7 Hz, 1H), 5.15 (dd, J=10.6, 1.7 Hz, 1H), 3.96 (dt, J=5.1, 1.6 Hz, 2H), 3.23-3.18 (m, 4H), 2.06 (dd, J=15.3, 2.5 Hz, 2H), 1.77-1.69 (m, 2H), 1.31-1.28 (s, 3H). Free amine is obtained by stirring DCM solution of amine.HCl salt with aqueous Na2CO3.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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